4-[4-(Fluorosulfonyl)phenoxy]benzoic acid
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Overview
Description
4-[4-(Fluorosulfonyl)phenoxy]benzoic acid is a chemical compound with the molecular formula C13H9FO5S It is known for its unique structure, which includes a fluorosulfonyl group attached to a phenoxybenzoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Fluorosulfonyl)phenoxy]benzoic acid typically involves the reaction of 4-fluorosulfonylbenzoic acid with phenol derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The process involves heating the reactants to a specific temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Fluorosulfonyl)phenoxy]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.
Substitution: The fluorosulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[4-(Fluorosulfonyl)phenoxy]benzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on enzymatic activity.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[4-(Fluorosulfonyl)phenoxy]benzoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inactivation of enzymes or modification of protein function, which is of interest in both biochemical research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-(Fluorosulfonyl)benzoic acid: Shares the fluorosulfonyl group but lacks the phenoxybenzoic acid structure.
4-(Chlorosulfonyl)benzoic acid: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group.
3-(Fluorosulfonyl)benzoic acid: Similar functional group but different positional isomer
Uniqueness
4-[4-(Fluorosulfonyl)phenoxy]benzoic acid is unique due to its combination of the fluorosulfonyl group and the phenoxybenzoic acid backbone
Properties
Molecular Formula |
C13H9FO5S |
---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
4-(4-fluorosulfonylphenoxy)benzoic acid |
InChI |
InChI=1S/C13H9FO5S/c14-20(17,18)12-7-5-11(6-8-12)19-10-3-1-9(2-4-10)13(15)16/h1-8H,(H,15,16) |
InChI Key |
BELJANUOILPPBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
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